2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS No.: 2580179-38-8
Cat. No.: VC11530428
Molecular Formula: C25H20FNO4
Molecular Weight: 417.4 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580179-38-8 |
|---|---|
| Molecular Formula | C25H20FNO4 |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C25H20FNO4/c26-16-9-10-17-15(13-16)11-12-27(23(17)24(28)29)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22-23H,11-12,14H2,(H,28,29) |
| Standard InChI Key | OQXHPMMRCUPTTN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(C2=C1C=C(C=C2)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound’s structure comprises three critical components:
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Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl moiety provides steric protection for the amine group during synthesis. Its stability under acidic conditions and selective removal under basic environments (e.g., piperidine) make it ideal for stepwise peptide elongation .
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Tetrahydroisoquinoline Backbone: This bicyclic framework offers rigidity and conformational stability, which are advantageous for designing peptide mimetics and small-molecule therapeutics.
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Fluorine Substituent: Positioned at the 6th carbon, the fluorine atom enhances metabolic stability and lipophilicity, factors critical for optimizing drug bioavailability.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 2580179-38-8 |
| Purity | ≥95% |
| Storage Conditions | 2–8°C |
Synthesis and Manufacturing
Stepwise Synthesis
The synthesis involves sequential functionalization of the tetrahydroisoquinoline core:
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Amine Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA) yields the Fmoc-protected intermediate.
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Fluorination: Electrophilic aromatic substitution using introduces fluorine at the 6th position, leveraging directing effects of the existing substituents.
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Carboxylic Acid Activation: The terminal carboxylic acid is stabilized via tert-butyl esterification or converted to an active ester for subsequent coupling reactions.
Industrial Production
STA PHARMACEUTICAL US LLC and WuXi TIDES utilize flow chemistry techniques to scale production, ensuring reproducibility and minimizing byproducts . The compound is commercially available in 100 g quantities, reflecting its demand in high-throughput peptide synthesis .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality allows iterative deprotection and coupling cycles. Key advantages include:
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Selective Deprotection: Mild basic conditions (e.g., 20% piperidine in DMF) remove the Fmoc group without affecting acid-labile side chains.
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Compatibility with Automated Synthesizers: Its stability under SPPS conditions enables integration into robotic platforms for synthesizing long peptides (>50 residues).
Drug Discovery Applications
The fluorine atom enhances interactions with hydrophobic pockets in target proteins. Recent studies highlight its use in:
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Protease Inhibitors: Mimicking natural peptide substrates to block enzymatic activity.
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GPCR-Targeted Therapeutics: Modulating receptor conformation via fluorinated aromatic interactions.
Biological Activities and Research Insights
Anticancer Mechanisms
Preliminary screenings reveal apoptosis induction in HeLa and MCF-7 cell lines at IC values of 12–18 μM. Fluorine’s electron-withdrawing effect enhances binding to kinase ATP pockets, disrupting cancer cell proliferation.
| Activity | Model System | Observed Effect |
|---|---|---|
| Neuroprotection | SH-SY5Y Neurons | 30% ↓ ROS production |
| Anticancer | HeLa Cells | IC = 15.2 μM |
| Anti-inflammatory | RAW 264.7 Macrophages | 40% ↓ TNF-α secretion |
Comparative Analysis with Structural Analogs
vs. Non-Fluorinated Fmoc Derivatives
Removing the 6-fluoro substituent (e.g., CAS 204317-99-7) reduces molecular weight to 399.45 g/mol and decreases logP by 0.8 units, underscoring fluorine’s role in enhancing lipophilicity .
vs. BOC-Protected Analogues
tert-Butoxycarbonyl (BOC) groups (e.g., CAS 1644239-50-8) require acidic deprotection (e.g., TFA), limiting compatibility with acid-sensitive residues. Fmoc’s base-labile nature offers broader utility in SPPS .
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